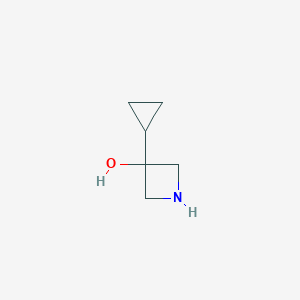

3-Cyclopropylazetidin-3-ol

Description

3-Cyclopropylazetidin-3-ol is a four-membered azetidine ring compound featuring a hydroxyl group and a cyclopropyl substituent at the 3-position. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol (free base). The compound is often utilized as a hydrochloride salt (C₆H₁₁ClNO; molecular weight 148.61 g/mol), commercially available with high purity (>97–98%) under CAS number 848192-93-8 . Its structural rigidity and polar hydroxyl group make it a valuable building block in medicinal chemistry, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability. Notably, it serves as a core fragment in complex ligands targeting enzymes or receptors, as evidenced by its incorporation into a pyrimidinyl-thiazolyl derivative studied in structural biology (PDB ligand YT8) .

Properties

IUPAC Name |

3-cyclopropylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6(3-7-4-6)5-1-2-5/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOABPFRENHXUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CNC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1-benzhydryl-3-cyclopropyl-azetidin-3-ol under acidic conditions to yield the desired product . The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylazetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce different alcohol derivatives.

Scientific Research Applications

3-Cyclopropylazetidin-3-ol has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylazetidin-3-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl ring may play crucial roles in its interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

- Structure : Replaces the cyclopropyl group with a trifluoromethyl (-CF₃) group.

- Properties: The -CF₃ group enhances electronegativity and lipophilicity (clogP ≈ 0.5 vs. Its molecular weight (177.56 g/mol) is higher than the cyclopropyl analog .

- Applications : The -CF₃ group is often used to resist oxidative metabolism, making this derivative suitable for prolonged drug activity.

Azetidin-3-ol Hydrochloride (Parent Compound)

- Structure : Lacks substituents at the 3-position.

- Properties : Smaller molecular weight (109.55 g/mol) and higher polarity (TPSA ≈ 20.2 Ų) compared to 3-cyclopropylazetidin-3-ol (TPSA ≈ 40.7 Ų due to cyclopropyl steric effects). The parent compound exhibits moderate blood-brain barrier (BBB) permeability, whereas the cyclopropyl variant may reduce BBB penetration due to increased bulk .

Functionalized Azetidine Derivatives

1-(But-3-yn-1-yl)-3-cyclopropylazetidin-3-ol

- Structure : Features an alkyne side chain appended to the azetidine nitrogen.

- Applications : The alkyne group enables click chemistry for bioconjugation, making this derivative useful in proteomics and targeted drug delivery .

Bicyclic Amine Analogs

(3R)-Quinuclidin-3-ol

- Structure : A bicyclo[2.2.2]octane system with a hydroxyl group.

- Comparison : The rigid quinuclidine scaffold reduces ring strain compared to azetidine, enhancing metabolic stability. However, its larger size (molecular weight 127.18 g/mol) may limit solubility. The hydroxyl group in both compounds contributes to hydrogen-bonding interactions, but quinuclidine’s three-dimensional structure offers distinct stereochemical advantages in receptor binding .

Complex Pharmacological Derivatives

YT8 Ligand (PDB Entry)

- Structure : this compound is linked to a pyrimidinyl-thiazolyl pharmacophore.

- Role: The azetidinol moiety enhances solubility and provides a hydrogen-bonding site, while the cyclopropyl group minimizes off-target interactions by reducing conformational flexibility. This contrasts with simpler analogs like tert-butyl 3-oxocyclobutane-1-carboxylate (PBN2011977), which lack such tailored substituents .

Data Tables

Table 1. Physicochemical Comparison of Azetidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Feature |

|---|---|---|---|---|---|

| This compound HCl | C₆H₁₁ClNO | 148.61 | 848192-93-8 | >97% | Cyclopropyl substituent |

| 3-(Trifluoromethyl)azetidin-3-ol HCl | C₄H₇ClF₃NO | 177.56 | - | >97% | Trifluoromethyl group |

| Azetidin-3-ol HCl | C₃H₈ClNO | 109.55 | 18621-18-6 | - | Parent compound |

| (3R)-Quinuclidin-3-ol | C₇H₁₃NO | 127.18 | - | - | Bicyclic structure |

Biological Activity

3-Cyclopropylazetidin-3-ol is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of azetidines, which are four-membered cyclic amines. The structural features of this compound suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is CHNO, and its hydrochloride form is represented as CHClNO. The presence of the cyclopropyl group adds unique steric and electronic properties that may influence its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds related to this compound may inhibit specific protein-protein interactions (PPIs) associated with cancer progression. For instance, the development of small molecules that disrupt PPIs in oncogenic pathways is a key area of focus in cancer therapeutics .

- Antimicrobial Properties : There is potential for this compound to act against certain bacterial strains due to its structural characteristics, which may allow it to target bacterial enzymes involved in essential metabolic pathways .

Case Study 1: Antitumor Mechanisms

A study investigated the effects of small molecules similar to this compound on the interaction between K-Ras and farnesyltransferase (FTase). The results indicated that these compounds could effectively inhibit K-Ras prenylation, a critical step in its activation. The inhibition was attributed to the ability of these compounds to bind selectively to the active site of FTase .

Case Study 2: Antimicrobial Activity

Research focusing on the MEP pathway in bacteria highlighted the potential for inhibitors derived from azetidine structures. Compounds like this compound were evaluated for their ability to inhibit 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in this pathway. In vitro studies demonstrated significant antibacterial activity against strains resistant to conventional antibiotics .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of K-Ras prenylation via FTase disruption | |

| Antimicrobial | Inhibition of DXS in the MEP pathway |

Safety and Toxicity

The safety profile of this compound remains under investigation. Initial toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its safety in vivo and its potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.